molecular formula C11H15FO4S B6244365 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate CAS No. 2411275-23-3

2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate

Cat. No.: B6244365
CAS No.: 2411275-23-3
M. Wt: 262.3
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Description

2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a phenyl ring substituted with a fluoranesulfonate group and a 3-hydroxy-3-methylbutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 3-hydroxy-3-methylbutyl bromide.

    Formation of Intermediate: The phenol is first reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion, which then undergoes nucleophilic substitution with 3-hydroxy-3-methylbutyl bromide to form 2-(3-hydroxy-3-methylbutyl)phenol.

    Sulfonation: The intermediate 2-(3-hydroxy-3-methylbutyl)phenol is then subjected to sulfonation using fluoranesulfonic acid under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the side chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the sulfonate group, yielding a simpler phenyl derivative.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluoranesulfonate group under basic conditions.

Major Products Formed

    Oxidation: Products may include 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate or 2-(3-carboxy-3-methylbutyl)phenyl fluoranesulfonate.

    Reduction: The major product is 2-(3-hydroxy-3-methylbutyl)phenol.

    Substitution: Depending on the nucleophile, products can vary widely, such as 2-(3-hydroxy-3-methylbutyl)phenyl amine or 2-(3-hydroxy-3-methylbutyl)phenyl thiol.

Scientific Research Applications

2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate exerts its effects depends on its interaction with molecular targets. The hydroxyl group and the fluoranesulfonate moiety can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxy-3-methylbutyl)phenyl sulfonate
  • 2-(3-hydroxy-3-methylbutyl)phenyl sulfate
  • 2-(3-hydroxy-3-methylbutyl)phenyl phosphate

Uniqueness

Compared to these similar compounds, 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.

Properties

CAS No.

2411275-23-3

Molecular Formula

C11H15FO4S

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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